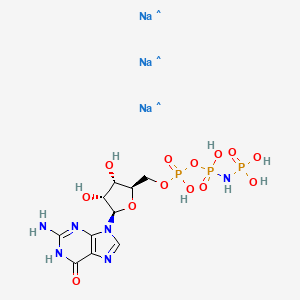

Guanylyl Imidodiphosphate (trisodium)

Descripción

BenchChem offers high-quality Guanylyl Imidodiphosphate (trisodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanylyl Imidodiphosphate (trisodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H17N6Na3O13P3 |

|---|---|

Peso molecular |

591.17 g/mol |

InChI |

InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;/t3-,5-,6-,9-;;;/m1.../s1 |

Clave InChI |

XBOGMLFGDCNTMK-CYCLDIHTSA-N |

SMILES isomérico |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na] |

SMILES canónico |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na] |

Origen del producto |

United States |

Mechanism of Action: Guanylyl Imidodiphosphate (GMP-PNP) in Cell Signaling

Content Type: Technical Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists[1]

Executive Summary

Guanylyl imidodiphosphate (GMP-PNP, Gpp(NH)p) is a structural analog of Guanosine Triphosphate (GTP) characterized by the substitution of the

In cell signaling, GMP-PNP functions as a mechanistic trap .[1] By binding to GTP-binding proteins (G-proteins) and mimicking the triphosphate state, it induces the active conformational change but prevents the catalytic "off-switch" (hydrolysis to GDP).[1][2] This properties allows researchers to freeze signaling pathways in a constitutively active state, isolate transient effector complexes, and stabilize cytoskeletal structures for high-resolution structural analysis.[1]

Molecular Mechanism of Action

The Structural Mimicry & The "Imido" Blockade

The core utility of GMP-PNP lies in its deviation from natural GTP at the phosphoanhydride bond.

-

Natural GTP: The

- -

GMP-PNP: The bridge is an imidodiphosphate (

).[1] The

The "Constitutive Activation" Trap

Upon binding to a G-protein (e.g.,

-

Binding: GMP-PNP enters the nucleotide-binding pocket.[1]

-

Activation: The G-protein undergoes a conformational shift, releasing the

subunits (in heterotrimeric G-proteins) and exposing effector-binding surfaces.[1] -

Arrest: The intrinsic GTPase activity attempts to cleave the

-phosphate but fails due to the stable P-N-P bond. -

Result: The G-protein remains permanently locked in the "ON" state, continuously stimulating downstream effectors (e.g., Adenylyl Cyclase).[1]

Comparative Technical Analysis: GMP-PNP vs. GTP S

A common error in experimental design is treating GMP-PNP and GTP

| Feature | GMP-PNP (Gpp(NH)p) | GTP | Expert Insight |

| Chemistry | Imido bridge ( | Thio-phosphate ( | GTP |

| Hydrolysis Resistance | Very High | High (Slowly hydrolyzable) | GMP-PNP is generally more stable in long-term crystallographic setups.[1] |

| Binding Affinity ( | Lower (often 10-100x lower than GTP) | High (Similar or higher than GTP) | CRITICAL: You must use higher concentrations of GMP-PNP to achieve saturation compared to GTP |

| Primary Application | X-ray Crystallography, Enzyme Kinetics | Radioligand Binding ( | Use GTP |

Visualization: The G-Protein Activation Trap[1]

The following diagram illustrates how GMP-PNP short-circuits the standard GTPase cycle.

Figure 1: The Mechanistic Trap. GMP-PNP allows entry into the active state but physically blocks the hydrolysis pathway, resulting in persistent effector activation.

Experimental Protocol: Adenylyl Cyclase Activation

Context: This assay measures the ability of a G-protein (

Reagents Preparation

-

Buffer A: 20 mM HEPES (pH 7.4), 1 mM EDTA, 2 mM

(Crucial: -

GMP-PNP Stock: 10 mM in water.[1] Store at -20°C. Avoid repeated freeze-thaw cycles as the imido bond can degrade over months.[1]

-

Membrane Prep: Purified plasma membranes from Sf9 or mammalian cells overexpressing the GPCR/

complex.

Step-by-Step Workflow

-

Equilibration: Thaw membrane fractions on ice. Dilute protein to 0.5 mg/mL in Buffer A.

-

Nucleotide Loading (The Critical Step):

-

Incubation: Incubate at 30°C for 20 minutes.

-

Why? GMP-PNP has a slower "on-rate" (

) than GTP.[1] Extended incubation ensures saturation of the nucleotide-binding pocket.

-

-

Reaction Initiation: Add ATP substrate (containing

for radiometric assay or cAMP-Glo reagents for luminescent assay).[1] -

Measurement: Quantify cAMP production.

-

Expected Result: GMP-PNP samples should show a linear accumulation of cAMP that exceeds the GTP samples over time, as the GTP samples will reach a steady state due to hydrolysis, while GMP-PNP samples remain fully active.

-

Advanced Application: Cytoskeletal Stabilization

Beyond signaling, GMP-PNP is a vital tool in studying microtubule (MT) dynamics.[1]

-

Mechanism: Tubulin is a GTPase.[1][3] Polymerization requires GTP-bound tubulin.[1] Hydrolysis usually triggers depolymerization (dynamic instability).[1]

-

GMP-PNP Effect: It promotes the nucleation of microtubules and stabilizes the lattice. However, unlike GMPCPP (another analog which mimics the GTP-state lattice more perfectly), GMP-PNP can induce a lattice structure that is distinct, sometimes causing "kinked" protofilaments or specific diffraction patterns useful for cryo-EM studies of Kinesin motor stepping.[1]

Decision Logic: Which Analog for MT Studies?

Figure 2: Selection Logic for Microtubule Studies. GMP-PNP is preferred when trapping motor proteins in specific pre-hydrolysis states.[1]

References

-

GTPgammaS - Wikipedia . (n.d.).[1] GTPgammaS is a non-hydrolyzable or slowly hydrolyzable G-protein-activating analog of guanosine triphosphate.[1][2] Retrieved from [Link]

-

Guanylyl imidodiphosphate - Wikipedia . (n.d.).[1] 5'-Guanylyl imidodiphosphate (GDPNP) is a purine nucleotide... an analog of guanosine triphosphate.[1] Retrieved from [Link][1]

-

National Institutes of Health (NIH) - PMC . (2003).[1] Low-affinity interactions of BODIPY-FL-GTPgammaS and BODIPY-FL-GppNHp with G(i)- and G(s)-proteins. Retrieved from [Link]

-

National Institutes of Health (NIH) - PMC . (2002).[1] Synthesis, characterization and application of two nucleoside triphosphate analogues.... Retrieved from [Link]

Sources

An In-Depth Technical Guide: Structural and Functional Distinctions Between GTP and Guanylyl Imidodiphosphate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine triphosphate (GTP) is a fundamental nucleotide that governs a vast array of cellular processes through a cycle of binding and hydrolysis, acting as a molecular switch for G-proteins and other GTPases. The inherent instability of GTP's terminal phosphate bond, while critical for its regulatory function, presents considerable challenges for in-vitro biochemical and structural analyses. Guanylyl imidodiphosphate (GMP-PNP or GppNHp), a non-hydrolyzable analog of GTP, has become an indispensable tool to overcome this limitation. This guide provides a comprehensive technical examination of the core structural differences between GTP and GMP-PNP and the resulting functional consequences, offering expert insights into the rationale behind its use in experimental design and drug discovery.

The Dynamic Role of GTP in Cellular Signaling

Guanosine triphosphate is a purine nucleotide essential for cellular life. Beyond its role as a precursor for RNA synthesis, the hydrolysis of its terminal gamma (γ) phosphate to guanosine diphosphate (GDP) releases energy that powers a multitude of cellular activities. This process is central to the function of GTPases, a large family of enzymes that act as molecular switches in vital cellular pathways.[1]

Key functions regulated by GTP binding and hydrolysis include:

-

Signal Transduction: G-protein-coupled receptors (GPCRs), the largest family of cell surface receptors, are activated by a wide range of stimuli. This activation catalyzes the exchange of GDP for GTP on associated G-proteins, initiating downstream signaling cascades.[2]

-

Protein Synthesis: The intricate process of translating mRNA into protein is heavily dependent on the GTPase activity of several initiation and elongation factors.[3]

-

Cytoskeletal Dynamics: The assembly and disassembly of microtubules, crucial for cell division, structure, and transport, are regulated by the GTPase activity of tubulin.[4][5]

-

Intracellular Trafficking: The movement of vesicles and organelles within the cell is controlled by small GTPases.

The GTP-bound state typically represents the "on" or active state of a GTPase, while the GDP-bound state is the "off" or inactive state. The intrinsic or factor-mediated hydrolysis of GTP acts as a built-in timer, ensuring that signaling events are transient and tightly controlled.[1]

Guanylyl Imidodiphosphate (GMP-PNP): A Stable Mimic of the Active State

The rapid hydrolysis of GTP by GTPases makes it challenging to study these proteins in their active, GTP-bound conformation. To circumvent this, non-hydrolyzable GTP analogs have been developed, with guanylyl imidodiphosphate being a prominent and widely used example.[3][6][7]

GMP-PNP is a structural analog of GTP where the oxygen atom that bridges the β and γ phosphates is replaced by an imido (-NH-) group.[3] This substitution creates a phosphoimidate bond that is significantly more resistant to enzymatic cleavage than the phosphoanhydride bond found in GTP.[8] This resistance to hydrolysis effectively "locks" GTP-binding proteins in their active conformation, thereby facilitating detailed biochemical and structural investigations.[6][7]

Core Structural Differences: GTP vs. GMP-PNP

The fundamental distinction between GTP and GMP-PNP lies in the nature of the bond connecting the beta (β) and gamma (γ) phosphates. This single atomic substitution has profound implications for the molecule's stability and interaction with enzymes.

| Feature | GTP (Guanosine Triphosphate) | GMP-PNP (Guanylyl Imidodiphosphate) |

| β-γ Phosphate Linkage | Phosphoanhydride bond (P-O-P) | Phosphoimidate bond (P-NH-P) |

| Susceptibility to Hydrolysis | Readily hydrolyzed by GTPases | Highly resistant to enzymatic hydrolysis |

| Biological State Mimicked | Transient "on" state | Persistent "on" state |

This key structural difference is illustrated below:

Caption: Comparison of the phosphate linkage in GTP and GMP-PNP.

The imido substitution in GMP-PNP alters the bond angles and electronic properties of the triphosphate chain. While for most GTPases, GMP-PNP is an excellent mimic of the GTP-bound state, these subtle differences can occasionally affect binding affinity.

Experimental Protocols and Applications

The ability of GMP-PNP to persistently activate GTPases is its most valuable experimental attribute.

G-Protein Activation and Downstream Signaling Assays

Expertise & Experience: To accurately measure the downstream consequences of G-protein activation, such as the stimulation of adenylyl cyclase, a stable population of activated G-proteins is required.[6][7][9] The transient nature of GTP-mediated activation can lead to variable and difficult-to-interpret results. GMP-PNP provides a robust method to achieve sustained G-protein activation, leading to more reliable and reproducible data.

Protocol: G-Protein Activation in Isolated Cell Membranes

-

Membrane Preparation:

-

Culture and harvest cells expressing the GPCR and G-protein of interest.

-

Lyse the cells in a hypotonic buffer containing protease inhibitors.

-

Perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Nucleotide Exchange and Activation:

-

Aliquot the membrane preparation into reaction tubes.

-

Add GMP-PNP to a final concentration of 10-100 μM to the experimental samples.

-

Use GDP for basal and GTP for transient activation controls.

-

Incubate at 30°C to facilitate nucleotide exchange.

-

-

Downstream Assay:

-

Following activation, proceed with the desired downstream assay (e.g., adenylyl cyclase activity, second messenger quantification).

-

Caption: Workflow for a G-protein activation assay using GMP-PNP.

Structural Biology Applications

Trustworthiness: Determining the three-dimensional structure of a protein in its active state provides invaluable mechanistic insights. For GTPases, this requires capturing the protein in its GTP-bound conformation. The use of GMP-PNP ensures a homogenous population of protein in the active state, which is a prerequisite for obtaining high-resolution crystal structures or cryo-electron microscopy (cryo-EM) reconstructions.[10][11] Without a non-hydrolyzable analog, the protein sample would be a mixture of active and inactive states, preventing successful structure determination.

Drug Discovery and Development

Authoritative Grounding: In high-throughput screening for novel therapeutics targeting GPCRs, it is often necessary to stabilize the interaction between the receptor and its G-protein. GMP-PNP can be used to lock the GPCR-G-protein complex in a high-affinity, signaling-competent state. This stabilized complex is then used in binding or functional assays to identify compounds that either enhance or inhibit this interaction.

Important Considerations and Limitations

While GMP-PNP is a powerful tool, researchers should be aware of the following:

-

Binding Affinity Differences: In some systems, the affinity of GMP-PNP for a particular GTPase may be lower than that of GTP. It is therefore essential to empirically determine the optimal concentration of GMP-PNP for each application.

-

Not a Perfect Isostere: The subtle structural differences between GMP-PNP and GTP can, in rare cases, lead to non-physiological conformations. It is good practice to validate key findings with other non-hydrolyzable analogs or by using GTP under conditions that minimize hydrolysis.

Conclusion

The substitution of a single oxygen atom with an imido group in guanylyl imidodiphosphate provides a simple yet elegant solution to the experimental challenge of GTP's inherent instability. This structural modification underpins GMP-PNP's role as a non-hydrolyzable GTP analog, making it an indispensable tool in the study of G-proteins and other GTPases. By understanding the fundamental structural differences between GTP and GMP-PNP and the rationale for its use, researchers and drug development professionals can design more robust experiments to unravel the complexities of GTP-mediated cellular signaling.

References

- Potter, L. R. (2011). Guanylyl cyclase structure, function and regulation. Cellular Signalling, 23(12), 1921-1926.

- Hyman, A. A., Chrétien, D., Arnal, I., & Wade, R. H. (1995). Structural changes accompanying GTP hydrolysis in microtubules: information from a slowly hydrolyzable analogue guanylyl-(α,β)-methylene-diphosphonate. The Journal of cell biology, 128(1-2), 117–125.

- Müller-Reichert, T., Chrétien, D., Severin, F., & Hyman, A. A. (1998). Structural changes at microtubule ends accompanying GTP hydrolysis: Information from a slowly hydrolyzable analogue of GTP, guanylyl (α,β)methylenediphosphonate. Proceedings of the National Academy of Sciences, 95(7), 3661-3666.

-

Wikipedia. (2023, December 2). 5'-Guanylyl imidodiphosphate. In Wikipedia. Retrieved from [Link]

- Hyman, A. A., Chrétien, D., Arnal, I., & Wade, R. H. (1995). Structural changes accompanying GTP hydrolysis in microtubules: information from a slowly hydrolyzable analogue guanylyl-(alpha,beta)-methylene-diphosphonate. The Journal of cell biology, 128(1-2), 117-125.

- Liang, Y. L., et al. (2018). Structural insights into differences in G protein activation by family A and family B GPCRs. Science, 362(6413).

-

Jena Bioscience. (n.d.). Non-hydrolyzable GTP Test Kit. Retrieved from [Link]

- Hyman, A. A., Chrétien, D., Arnal, I., & Wade, R. H. (1995). Structural Changes Accompanying GTP Hydrolysis in Microtubules: Information From a Slowly Hydrolyzable Analogue Guanylyl-(Alpha,beta)-Methylene-Diphosphonate. The Journal of cell biology, 128(1-2), 117-25.

- LaFrance, B., et al. (2022). Structural transitions in the GTP cap visualized by cryo-electron microscopy of catalytically inactive microtubules. Proceedings of the National Academy of Sciences, 119(2), e2114994119.

- Ciccarelli, C., et al. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers in Pharmacology, 12, 658239.

-

G-Protein and GTPase Switching Mechanism. (2020, January 7). [Video]. YouTube. [Link]

- Wiegand, T., et al. (2020). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules, 25(22), 5335.

- Sprang, S. R. (2016). Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis. Journal of Biological Chemistry, 291(37), 19202-19211.

- Jones, A. M., et al. (2023). Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles. Frontiers in Plant Science, 14, 1256331.

- Jones, A. M., et al. (2023). Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles. bioRxiv.

Sources

- 1. youtube.com [youtube.com]

- 2. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5'-Guanylyl imidodiphosphate - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Structural changes at microtubule ends accompanying GTP hydrolysis: Information from a slowly hydrolyzable analogue of GTP, guanylyl (α,β)methylenediphosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanylyl Imidodiphosphate | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Non-hydrolyzable GTP Test Kit, Non-hydrolyzable Nucleotide Kits - Jena Bioscience [jenabioscience.com]

- 9. apexbt.com [apexbt.com]

- 10. Structural changes accompanying GTP hydrolysis in microtubules: information from a slowly hydrolyzable analogue guanylyl-(alpha,beta)-methylene-diphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

binding affinity of GMP-PNP to G-protein coupled receptors

The following technical guide details the mechanistic role and experimental application of Guanylyl-imidodiphosphate (GMP-PNP) in G-protein coupled receptor (GPCR) pharmacology.

Content Type: Technical Guide | Version: 2.0 | Status: Validated

Executive Summary & Mechanistic Distinction

In the study of GPCR pharmacology, the phrase "binding affinity of GMP-PNP to GPCRs" often stems from a conflation of two distinct molecular events. With the exception of specific purinergic receptors (e.g., P2Y family), GMP-PNP does not bind to the receptor orthosteric site .

Instead, GMP-PNP acts as a non-hydrolyzable analog of GTP that binds to the

The Functional Consequence:

-

Without GMP-PNP: The receptor exists in a high-affinity state (

) capable of binding agonists tightly. -

With GMP-PNP: The receptor shifts to a low-affinity state (

), reducing the apparent affinity for agonists by 10- to 100-fold.

This phenomenon, known as the "GTP Shift," is the gold-standard validation for G-protein coupling in drug discovery.

Mechanistic Foundation: The Ternary Complex Model

To design a valid experiment, one must understand the causality of the system. The Ternary Complex Model (TCM) explains why GMP-PNP alters agonist binding.

The Signaling Cascade

-

Agonist Binding: An agonist (

) binds to the Receptor ( -

Coupling: The

complex recruits the G-protein ( -

Nucleotide Exchange: The

complex facilitates the release of GDP from the G -

GMP-PNP Intervention: In an experimental setting, GMP-PNP (present in excess) binds to the empty nucleotide pocket on G

. -

Destabilization: Unlike GDP, GMP-PNP (mimicking GTP) induces a conformational change that dissociates

from

Visualization of the Mechanism

The following diagram illustrates the molecular logic of the GTP-shift.

Figure 1: The Ternary Complex destabilization mechanism. GMP-PNP binds the G-protein, breaking the A-R-G complex and reverting the receptor to a low-affinity state.

Experimental Protocol: The GTP-Shift Assay

Objective: To determine the G-protein dependency of a ligand by measuring the shift in binding affinity (

Scope: This protocol uses a Radiolabeled Antagonist Competition Binding format. This is superior to saturation binding for this purpose because it allows the direct observation of the transition from high- to low-affinity sites.

Reagents & Preparation

-

Buffer System: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

, 1 mM EDTA.-

Critical:MgCl

is mandatory . Nucleotide binding to G

-

-

GMP-PNP Stock: Prepare a 10 mM stock in water.[3] Store at -20°C. Avoid repeated freeze-thaw cycles.

-

Radioligand: A high-affinity antagonist (e.g., [

H]-Naloxone for Mu Opioid Receptors). -

Cold Ligand: The agonist to be tested.

Step-by-Step Methodology

| Step | Action | Rationale (Causality) |

| 1. Membrane Prep | Thaw membranes and homogenize in Assay Buffer. | Ensures uniform receptor accessibility. |

| 2. Plate Setup | Prepare two sets of 96-well plates: Set A (- GMP-PNP) and Set B (+ GMP-PNP) . | Side-by-side comparison is required for statistical validity. |

| 3. Nucleotide Addition | Add 100 µM GMP-PNP to Set B only. Add buffer to Set A. | 100 µM is a saturating concentration that forces >99% of G-proteins into the uncoupled state. |

| 4. Radioligand | Add radiolabeled antagonist at | Occupies receptor sites; allows competition measurement. |

| 5. Agonist Dilution | Add serial dilutions of the cold agonist ( | Generates the competition curve to calculate |

| 6. Equilibrium | Incubate at 25°C for 60–90 minutes. | Allows the system to reach thermodynamic equilibrium. |

| 7. Termination | Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer. | Separates bound ligand from free ligand. Cold wash prevents dissociation. |

| 8. Detection | Add scintillant and count via Liquid Scintillation Spectroscopy. | Quantifies bound radioligand.[1][3][4][5][6][7] |

Workflow Visualization

Figure 2: Workflow for the GTP-shift competition binding assay. The parallel processing of +/- GMP-PNP samples is critical for calculating the shift ratio.

Data Analysis & Interpretation

The "Affinity" of GMP-PNP is not measured directly in this assay; rather, its effect is quantified by the GTP Shift Ratio .

Curve Fitting

-

Minus GMP-PNP: The data will typically fit a Two-Site Model (identifying both

and -

Plus GMP-PNP: The data should fit a One-Site Model (representing only

) with a steeper slope (Hill coefficient

Calculating the Shift

Calculate the inhibition constant (

The Shift Ratio:

| Shift Ratio | Interpretation |

| > 2.0 | Positive Validation. The receptor is G-protein coupled. The agonist discriminates between high and low affinity states.[8] |

| ~ 1.0 | No Coupling. The ligand may be an antagonist (which binds |

| < 1.0 | Inverse Agonism. Rare but possible; suggests the ligand binds preferentially to the uncoupled state. |

Quantitative Reference Data

While the "shift" is the primary readout, understanding the binding constants of nucleotides to the G-protein itself helps in assay optimization.

| Parameter | Typical Value | Notes |

| GMP-PNP | 10 – 50 nM | High affinity, but requires Mg |

| Assay Concentration | 10 – 100 µM | Used in massive excess to drive equilibrium instantly. |

| Mg | 5 – 10 mM | Essential for nucleotide coordination. |

| Agonist Affinity Shift | 10x – 100x | Magnitude depends on receptor reserve and G-protein type. |

Caveat: The P2Y Exception

For researchers working on P2Y receptors (e.g., P2Y

-

Action: Check receptor subtype specificity before using GMP-PNP.

-

Alternative: Use GTP

S if GMP-PNP shows orthosteric activity, though cross-reactivity is still possible.

References

-

Strange, P. G. (2010). Use of the GTPγS binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. Link

-

De Lean, A., Stadel, J. M., & Lefkowitz, R. J. (1980). A ternary complex model explains the agonist-specific binding properties of the adenylate cyclase-coupled beta-adrenergic receptor. Journal of Biological Chemistry. Link

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences. Link

-

Maguire, J. J., et al. (2012). International Union of Basic and Clinical Pharmacology. XIII. Classification of P2Y Receptors. Pharmacological Reviews. Link

Sources

- 1. Conformational dynamics of a G-protein α subunit is tightly regulated by nucleotide binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. Protocol for structural and biochemical analyses of RhoA GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coupling of G Proteins to Reconstituted Monomers and Tetramers of the M2 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Guanylyl Imidodiphosphate (GMP-PNP) in Ribosome Mechanistic Studies

Executive Summary

Guanylyl imidodiphosphate (GMP-PNP) is a non-hydrolyzable analog of Guanosine-5'-triphosphate (GTP) where the oxygen atom bridging the

Chemical & Mechanistic Profile

The Structural modification

The critical feature of GMP-PNP is the P-N-P linkage. While it mimics the geometry and charge distribution of the natural P-O-P anhydride bond in GTP, the bond angles and lengths are slightly different. Crucially, the imido bond is resistant to the nucleophilic attack by the water molecule activated by the GTPase center (GAC) of the ribosome (specifically the Sarcin-Ricin Loop and L11).

Mechanism of Action: The "Freeze" Effect

Translational GTPases generally follow a cycle:

-

Binding: Factor binds GTP.[1]

-

Activation: Ribosome induces conformational change in the Factor (GTPase activation).[1][5]

-

Hydrolysis: GTP

GDP + Pi.[1] -

Power Stroke/Release: Release of Pi triggers a major conformational relaxation (e.g., translocation in EF-G or tRNA accommodation in EF-Tu), followed by Factor-GDP dissociation.

GMP-PNP Intervention: GMP-PNP allows steps 1-3 but blocks step 4.

-

EF-Tu: Traps the Aminoacyl-tRNA in the A/T state (bound to EF-Tu, codon recognized, but not fully accommodated into the A-site).

-

EF-G: Traps the ribosome in a pre-translocation or intermediate ratcheted state , preventing the dissociation of EF-G and the complete movement of tRNAs.

Comparative Analysis of Non-Hydrolyzable Analogs

| Feature | GMP-PNP | GMP-PCP | GTP |

| Modification | |||

| Hydrolysis Rate | Negligible (Weeks) | Negligible (Weeks) | Slow (Minutes/Hours) |

| H-Bonding | NH group can H-bond (donor) | CH2 cannot H-bond | S alters electrostatics |

| Primary Use | Cryo-EM/X-ray (Trapping) | X-ray (Strict geometry) | Kinetic Proofreading Studies |

| Limitation | Bond angle differs from O; can distort active site | P-C distance longer than P-N | Slowly hydrolyzable by some enzymes |

Visualization: The GTPase Cycle Interruption

The following diagram illustrates precisely where GMP-PNP arrests the translational cycle compared to native GTP.

Caption: Logical flow of Translation Factor cycling showing the specific kinetic trap induced by GMP-PNP (Red Dashed Line) versus the native GTP pathway (Green).

Detailed Protocol: Assembly of Trapped 70S-EF-G Complex

This protocol describes the generation of a stable 70S • mRNA[1][4][5][6][7][8][9][10][11] • 2x tRNA[3][9] • EF-G • GMP-PNP complex suitable for Cryo-EM or single-molecule studies. This specific complex mimics the "ratcheted" state immediately preceding translocation.

Reagents & Preparation

-

Buffer A (Binding Buffer): 50 mM HEPES-KOH (pH 7.5), 70 mM NH

Cl, 30 mM KCl, 7 mM MgCl-

Note: Magnesium concentration is critical. Lower Mg

(<5 mM) may destabilize the complex; higher Mg

-

-

GMP-PNP Stock: 100 mM in water, adjusted to pH 7.0. Store at -80°C. Avoid repeated freeze-thaw cycles.

-

Purified Components: 70S Ribosomes (tight-coupled), EF-G (His-tagged or native), mRNA (e.g., MF-mRNA), tRNAs (fMet-tRNA

, Phe-tRNA

Step-by-Step Methodology

-

Nucleotide Exchange (Pre-incubation):

-

Incubate 10

M EF-G with 1 mM GMP-PNP in Buffer A for 15 minutes at 37°C. -

Rationale: EF-G has a high affinity for GDP. Pre-incubation with a 100-fold excess of GMP-PNP ensures the active site is saturated with the analog before ribosome contact.

-

-

70S Initiation Complex (IC) Formation:

-

Mix 70S ribosomes (1

M final) with mRNA (2 -

Incubate 30 min at 37°C.

-

-

Elongation to Pre-Translocation Complex (PRE):

-

Add Ternary Complex (EF-Tu • GTP • Phe-tRNA

) to the IC. -

Allow accommodation and peptide bond formation (1 min at 25°C).

-

Result: Ribosome with deacylated tRNA

in P-site and peptidyl-tRNA (fMet-Phe) in A-site.

-

-

Trapping with EF-G • GMP-PNP:

-

Add the pre-incubated EF-G • GMP-PNP mix to the PRE complex.

-

Final concentrations: ~0.5

M 70S, 2-5 -

Incubate 5-10 minutes at 37°C.

-

Critical Step: Do not purify via Gel Filtration (SEC) immediately unless necessary, as the off-rate of EF-G • GMP-PNP can be faster than EF-G • GDP[1][12][13][14][15] • Fusidic Acid. For Cryo-EM, apply directly to grids.

-

-

Validation (Optional):

-

Filter Binding Assay: The trapped complex should retain radiolabeled EF-G on a nitrocellulose filter, whereas EF-G • GDP would wash through.

-

Key Applications & Case Studies

Structural Biology (Cryo-EM)

GMP-PNP is indispensable for resolving "intermediate" states.

-

EF-Tu: In the presence of GMP-PNP, EF-Tu delivers aminoacyl-tRNA to the A-site but fails to hydrolyze GTP. Cryo-EM structures of this complex revealed the "A/T state" where the tRNA anticodon is base-paired with the mRNA in the 30S A-site, but the acceptor arm remains bound to EF-Tu, unable to swing into the Peptidyl Transferase Center (PTC) [1].

-

EF-G: GMP-PNP stabilizes the ribosome in a ratcheted conformation (30S subunit rotated relative to 50S). This confirmed that GTP hydrolysis is required to "unlock" the ribosome and allow the reverse rotation that drives translocation [2].

Biochemical Kinetics

In rapid kinetics (stopped-flow), GMP-PNP is used to assign rate constants to specific steps.

-

By comparing the rate of reaction with GTP vs. GMP-PNP, researchers can determine if a step is limited by chemistry (hydrolysis) or a conformational change.

-

Example: If a fluorescence change occurs at the same rate with GTP and GMP-PNP, the signal arises from binding or initial docking, not hydrolysis.

Experimental Workflow Diagram

Caption: Workflow for preparing GMP-PNP stalled ribosome complexes for downstream structural or functional analysis.

Troubleshooting & Limitations

Purity and Contamination

Commercially available GMP-PNP often contains 1-5% GDP or GTP impurities.

-

Impact: Even trace GTP can lead to hydrolysis and heterogeneity in the sample (mixture of pre- and post-translocation states).

-

Solution: Purify GMP-PNP via anion-exchange chromatography (e.g., MonoQ column) if ultra-high homogeneity is required for crystallography.

The "Slow Hydrolysis" Caveat

While termed "non-hydrolyzable," GMP-PNP can be hydrolyzed by some GTPases over long time scales (hours to days) or at high temperatures.

-

Mitigation: Always prepare complexes fresh. Do not store trapped complexes at 4°C for extended periods before grid preparation.

Magnesium Sensitivity

The binding affinity of GMP-PNP is often lower than that of GTP.

-

Protocol Adjustment: Ensure free Mg

is maintained at 5-10 mM. Depletion of Mg

References

-

Schmeing, T. M., et al. (2009). The crystal structure of the ribosome bound to EF-Tu and aminoacyl-tRNA.[4][5][16] Science.[13]

-

Connell, S. R., et al. (2007). Structural basis for interaction of the ribosome with the switch regions of GTP-bound elongation factors.[1][2][5][6][16] Molecular Cell.[3]

-

BenchChem. (2025). A Researcher's Guide: AMP-PCP vs. AMP-PNP for Structural Biology.[17]

-

Voorhees, R. M., et al. (2010). The mechanism for activation of GTP hydrolysis on the ribosome.[2][4][5] Science.[13]

-

Passmore, L. A., & Russo, C. J. (2016). Specimen Preparation for High-Resolution Cryo-EM.[18][19][20][21] Methods in Enzymology.[21]

Sources

- 1. EF-Tu - Wikipedia [en.wikipedia.org]

- 2. Structural basis for interaction of the ribosome with the switch regions of GTP-bound elongation factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The accuracy of protein biosynthesis is limited by its speed: high fidelity selection by ribosomes of aminoacyl-tRNA ternary complexes containing GTP[gamma S] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism for activation of GTP hydrolysis on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of ribosomal subunit rotation by elongation factor G - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and functions of ribosome-associated protein quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the ribosome function from the structures of non-arrested ribosome nascent chain complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. codebiology.org [codebiology.org]

- 10. youtube.com [youtube.com]

- 11. Direct ribosomal binding by a cellular inhibitor of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The C-terminal helix of ribosomal P stalk recognizes a hydrophobic groove of elongation factor 2 in a novel fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Conformation of Bound GMPPNP Suggests a Mechanism for Gating the Active Site of the SRP GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and Functional Insights into the Mode of Action of a Universally Conserved Obg GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure of the GMPPNP-stabilized NG domain complex of the SRP GTPases Ffh and FtsY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. scispace.com [scispace.com]

chemical stability of guanosine 5'-[β,γ-imido]triphosphate trisodium salt

An In-Depth Technical Guide to the Chemical Stability of Guanosine 5'-[β,γ-imido]triphosphate (GNP-PNP) Trisodium Salt

Introduction

Guanosine 5'-[β,γ-imido]triphosphate (GNP-PNP or Gpp(NH)p) is a cornerstone reagent in the study of cellular processes regulated by GTP-binding proteins (G-proteins). It is a high-affinity, slowly-hydrolyzable analog of Guanosine 5'-triphosphate (GTP), engineered to be resistant to the enzymatic hydrolysis that is fundamental to the "molecular switch" function of G-proteins.[1] This resistance is conferred by the substitution of the labile oxygen atom bridging the β and γ phosphates with a more robust imido (-NH-) group.[1][2] This modification allows researchers to "trap" G-proteins in their active, GTP-bound conformational state, facilitating the investigation of signal transduction, protein synthesis, and cytoskeletal dynamics without the confounding variable of rapid nucleotide turnover.[2][3][4]

This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the factors governing the chemical stability of GNP-PNP. We will delve into the mechanistic underpinnings of its degradation, establish field-proven protocols for its handling and storage, and provide a self-validating framework for assessing its integrity over time. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to use this critical reagent with confidence and precision.

Chapter 1: The Basis of GNP-PNP's Utility and Instability

The Critical Imido Bridge: A Barrier to Enzymatic Hydrolysis

The utility of GNP-PNP stems directly from the replacement of a P-O-P (phosphoanhydride) bond with a P-N-P (phosphoroimidate) bond between the β and γ phosphates. Most GTPase enzymes have active sites exquisitely evolved to catalyze the nucleophilic attack of a water molecule on the γ-phosphate of GTP.[5] The distinct bond angles, length, and electronic properties of the imido bridge render GNP-PNP a poor substrate for these enzymes, effectively halting the catalytic cycle.[3]

Caption: Proposed pathway for acid-catalyzed hydrolysis of GNP-PNP.

Temperature and Thermal Degradation

Like most chemical reactions, the hydrolysis of GNP-PNP is temperature-dependent. Elevated temperatures provide the necessary activation energy to overcome the reaction barrier, accelerating the rate of degradation even at a favorable pH. This is why long-term storage is recommended at ultra-low temperatures.

| Storage Condition | Timeframe | Expected Hydrolysis | Source |

| Solid (Lyophilized) | >1 Year | Negligible | [4] |

| Solution at -70°C / -80°C | Up to 3 months | Minimal | [2][4] |

| Solution at -70°C | After 6 months | ~5% | [2] |

| Solution at -20°C | Up to 1 month | Use with caution | [2][4] |

| Solution at 4°C / Ambient | Not Recommended | Rapid Degradation | [4] |

This table summarizes data from various sources and represents a conservative guide. Actual stability may vary based on buffer composition and handling.

The Influence of Divalent Cations (e.g., Mg²⁺)

Magnesium ions (Mg²⁺) are essential cofactors for the biological activity of nearly all GTPases and, by extension, for the binding of GNP-PNP. [1]Mg²⁺ coordinates with the oxygen atoms of the β and γ phosphates, neutralizing their negative charge and promoting the specific conformation required for binding to the G-protein active site. [6] While essential for activity, the role of Mg²⁺ in GNP-PNP's chemical stability is complex. The chelation of the phosphate chain by Mg²⁺ alters the electronic landscape of the molecule. While this interaction is stabilizing in the context of a protein's active site, in solution, it could potentially influence the susceptibility of the phosphoroimidate bond to hydrolysis. Researchers should be aware that the stability profile determined in a simple buffer may be altered by the presence of millimolar concentrations of Mg²⁺ required for experiments. Therefore, it is best practice to add GNP-PNP to Mg²⁺-containing buffers shortly before the start of an experiment.

Freeze-Thaw Cycles: A Hidden Catalyst for Degradation

Repeatedly freezing and thawing a stock solution is a significant, often overlooked, source of GNP-PNP degradation. [4]During the freezing process, pure water crystallizes first, leading to a dramatic increase in the local concentration of solutes, including GNP-PNP and buffer salts, in the remaining unfrozen liquid. This can cause significant transient shifts in pH, potentially pushing it into the acidic range where hydrolysis is rapid.

The Self-Validating System: The most trustworthy protocol avoids this issue entirely. The key is to aliquot stock solutions into single-use volumes immediately after preparation. This ensures that the bulk of the stock remains in a stable, frozen state and that each experiment begins with a fresh, uncompromised aliquot. [2][4]

Chapter 3: Best Practices for Preparation, Handling, and Storage

Adherence to a strict, validated protocol for the preparation and storage of GNP-PNP is the first line of defense against experimental failure.

Protocol: Reconstitution of Lyophilized GNP-PNP

This protocol ensures the resulting stock solution is at an optimal pH and concentration for long-term stability.

-

Pre-equilibration: Allow the vial of lyophilized GNP-PNP powder to equilibrate to room temperature for 10-15 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder, which can cause hydrolysis.

-

Buffer Selection: Use a biological buffer with a pKa between 7.0 and 8.5. Common choices include Tris-HCl or HEPES. A 50-100 mM buffer concentration is recommended. [2][7]Causality: Choosing a buffer with a pKa in this range provides the maximal buffering capacity against accidental pH shifts.

-

Reconstitution: Reconstitute the powder in the chosen buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a desired stock concentration, typically 10-50 mg/mL. [2]Ensure complete dissolution by gentle vortexing. Do not use acidic or unbuffered water.

-

pH Verification (Optional but Recommended): For maximum rigor, a small volume of the solution can be used to verify that the final pH is between 7.0 and 8.5.

-

Immediate Aliquoting: Immediately divide the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be tailored to the needs of your typical experiment to minimize waste.

-

Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. Causality: Rapid freezing minimizes the formation of large ice crystals and reduces the time spent in the concentrated solute phase, preserving the molecule's integrity.

-

Long-Term Storage: Transfer the frozen aliquots to a -70°C or -80°C freezer for long-term storage. [2][4]

Chapter 4: A Self-Validating System: Monitoring GNP-PNP Integrity

The most rigorous scientific approach involves periodically verifying the integrity of your GNP-PNP stock. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, as it can physically separate and quantify GNP-PNP from its primary degradant, GDP.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol describes a representative ion-pair, reverse-phase HPLC method to assess the purity of a GNP-PNP solution.

-

Sample Preparation:

-

Thaw a single-use aliquot of your GNP-PNP stock solution on ice.

-

Dilute the sample to a final concentration of approximately 0.1-0.5 mM in the initial mobile phase buffer.

-

Prepare analytical standards of GNP-PNP and GDP of known concentrations for calibration and peak identification.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5, with 5 mM tetrabutylammonium bromide (TBAB). Causality: TBAB acts as an ion-pairing agent, interacting with the negatively charged phosphates and allowing for their retention and separation on the nonpolar C18 column.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 0% to 30% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 252 nm, the absorbance maximum for the guanine base. [7] * Injection Volume: 20 µL.

-

-

Data Analysis:

-

Identify the peaks for GDP and GNP-PNP based on the retention times of the analytical standards (GDP will typically elute earlier).

-

Integrate the peak areas for both compounds in your sample chromatogram.

-

Calculate the purity of GNP-PNP as: Purity (%) = [Area(GNP-PNP) / (Area(GNP-PNP) + Area(GDP))] * 100.

-

A stock solution should be considered for disposal if its purity falls below 95%.

Caption: Experimental workflow for an HPLC-based stability study of GNP-PNP.

Conclusion

Guanosine 5'-[β,γ-imido]triphosphate is an indispensable tool for biochemical and cellular research, but its power is contingent upon its purity. The "non-hydrolyzable" nature of GNP-PNP refers specifically to its enhanced resistance to enzymatic cleavage, not to its absolute chemical indestructibility. The compound is fundamentally labile in acidic aqueous solutions and its degradation is accelerated by elevated temperatures and improper handling techniques such as repeated freeze-thaw cycles.

By embracing the principles and protocols outlined in this guide—maintaining a strict pH range of 7.0-8.5, utilizing ultra-low temperature storage, aliquoting stock solutions, and when necessary, verifying purity via HPLC—researchers can ensure the integrity of their GNP-PNP. This diligence is a critical component of scientific rigor, safeguarding against misleading artifacts and enabling the generation of reliable, reproducible data in the complex and fascinating study of G-protein signaling.

References

-

Byrnes, L. J., et al. (2018). GTP hydrolysis promotes disassembly of the atlastin crossover dimer during ER fusion. Journal of Cell Biology. Retrieved from [Link]

-

Xu, J., et al. (2007). Proteasome-dependent degradation of guanosine 5'-triphosphate cyclohydrolase I causes tetrahydrobiopterin deficiency in diabetes mellitus. Circulation. Retrieved from [Link]

-

Mavrogiannis, M., et al. (2013). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Guanosine 5'-(Beta,Gamma-Imido)Triphosphate. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Guanine-based purines catabolism. GTP, GDP and GMP are hydrolyzed.... Retrieved from [Link]

-

Kleuss, C., et al. (1994). Mechanism of GTP hydrolysis by G-protein alpha subunits. PNAS. Retrieved from [Link]

-

Jena Bioscience. (n.d.). GppNHp - Tetralithium salt. Retrieved from [Link]

-

QuickTakes. (n.d.). What is the role of GTP hydrolysis in protein synthesis?. Retrieved from [Link]

-

Lemay-St-Denis, C., et al. (2024). Magnesium ions mitigate metastable states in the regulatory landscape of mRNA elements. RNA. Retrieved from [Link]

-

Vlachy, N., et al. (2004). Na+ and Mg2+ ion effect on the stability of a poly I . poly A . poly I triple helix. PubMed. Retrieved from [Link]

Sources

- 1. Guanosine 5'-(Beta,Gamma-Imido)Triphosphate | C10H17N6O13P3 | CID 135403657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rupress.org [rupress.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism of GTP hydrolysis by G-protein alpha subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. GppNHp - Tetralithium salt, β,γ non-hydrolyzable Guanosine Nucleotides - Jena Bioscience [jenabioscience.com]

The Inert Mimic: A Technical Guide to Gpp(NH)p, the Non-Hydrolyzable GTP Analog

For researchers, scientists, and drug development professionals navigating the intricate world of G-protein signaling, the ability to dissect transient molecular states is paramount. Guanosine triphosphate (GTP) hydrolysis is a fleeting event, a molecular switch that, in its speed, often conceals the very mechanisms we seek to understand. This guide provides an in-depth exploration of Guanosine 5'-[β,γ-imido]triphosphate, or Gpp(NH)p, a non-hydrolyzable GTP analog that has become an indispensable tool for trapping and characterizing the active state of GTP-binding proteins. Here, we move beyond simple protocols to illuminate the causal science behind its application, ensuring a robust and insightful experimental design.

Part 1: The Molecular Basis of Inertness: Why Gpp(NH)p Resists Hydrolysis

The efficacy of Gpp(NH)p as a research tool is rooted in a subtle yet critical structural modification. In the native GTP molecule, the β- and γ-phosphates are linked by an oxygen atom. It is this Pβ-O-Pγ bond that is the target of the intrinsic GTPase activity of G-proteins. The catalytic mechanism involves the nucleophilic attack of a water molecule on the γ-phosphate, leading to the cleavage of this bond and the release of inorganic phosphate (Pi).

Gpp(NH)p, however, features the substitution of this bridging oxygen atom with an imido group (-NH-).[1] This seemingly minor change from a Pβ-O-Pγ to a Pβ-NH-Pγ linkage has profound consequences for the molecule's stability. The imido bond is significantly more resistant to enzymatic hydrolysis than the phosphoanhydride bond.[2] This resistance effectively "freezes" the G-protein in its GTP-bound, active conformation, as the catalytic machinery of the GTPase is unable to cleave the triphosphate chain.[3] This prolonged activation allows for the detailed study of downstream signaling events and the structural characterization of the active G-protein complex.

While both Gpp(NH)p and another popular non-hydrolyzable analog, GTPγS (where a non-bridging oxygen on the γ-phosphate is replaced by sulfur), are used to achieve a constitutively active state, there are subtle differences in the conformations they induce. The choice between them can be critical. For instance, structural studies have revealed that the position of key residues, such as Tyrosine 32 in the Rap2A GTPase, can differ when bound to GTP versus GTPγS, which may influence effector interactions.[4] Gpp(NH)p is often considered to be a closer structural mimic of GTP in certain contexts.

Part 2: Applications in Elucidating G-Protein Signaling

The ability of Gpp(NH)p to lock G-proteins in an active state has made it a cornerstone of research in numerous areas, from fundamental signal transduction to drug discovery.

Stabilizing Active G-Protein Conformations for Structural Studies

A major challenge in structural biology is capturing the transient, active-state conformations of proteins. Gpp(NH)p has been instrumental in overcoming this hurdle for GTPases. By incubating a purified G-protein with Gpp(NH)p, researchers can generate a stable, homogenous population of the protein in its active conformation, which is essential for techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM).[5][6] This has enabled the high-resolution visualization of the structural changes that accompany G-protein activation, providing invaluable insights into the mechanisms of signal transduction.

Experimental Workflow: Sample Preparation for Structural Analysis

Caption: Workflow for preparing Gpp(NH)p-stabilized G-proteins for structural studies.

Investigating G-Protein Coupled Receptor (GPCR) Activation

Gpp(NH)p is a powerful tool for studying the activation of G-protein coupled receptors (GPCRs), which constitute the largest family of cell surface receptors and are major drug targets. In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on their cognate G-proteins, initiating downstream signaling cascades.[7] By including Gpp(NH)p in binding assays, the G-protein becomes irreversibly activated upon agonist stimulation, leading to the uncoupling of the GPCR-G-protein complex.[8] This uncoupling event can be monitored, for example, by a decrease in the affinity of agonists for the receptor in radioligand binding assays.

Signaling Pathway: GPCR Activation Cycle

Caption: The GPCR activation cycle, highlighting the point of Gpp(NH)p intervention.

Characterizing GTPase Activity

While Gpp(NH)p itself is not hydrolyzed, it is an excellent tool for studying the kinetics of GTPase enzymes. In a typical GTPase activity assay, the rate of GTP hydrolysis is measured by detecting the release of inorganic phosphate (Pi). Gpp(NH)p can be used as a negative control or a competitive inhibitor in these assays to confirm that the observed activity is indeed due to GTP hydrolysis.

Part 3: Experimental Protocols and Considerations

The successful application of Gpp(NH)p in research requires careful attention to experimental detail. Below are representative protocols for key assays.

Radioligand Competition Binding Assay

This assay is used to determine how Gpp(NH)p affects the binding of an agonist to its GPCR. The principle is that the formation of the high-affinity ternary complex (agonist-GPCR-G-protein) is disrupted by Gpp(NH)p, leading to a rightward shift in the agonist competition curve (i.e., a decrease in agonist affinity).

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.[9]

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Reaction Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

A fixed concentration of a radiolabeled antagonist

-

Increasing concentrations of the unlabeled agonist

-

Either assay buffer (control) or a solution of Gpp(NH)p (typically 10-100 μM)

-

Cell membranes (10-50 μg of protein per well)

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value in the presence and absence of Gpp(NH)p.

GTPase Activity Assay (Colorimetric)

This assay measures the intrinsic or GAP-stimulated GTPase activity of a purified G-protein. The release of inorganic phosphate (Pi) from GTP hydrolysis is detected using a malachite green-based reagent.[10]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5).

-

Prepare a stock solution of GTP (e.g., 10 mM).

-

Prepare a stock solution of Gpp(NH)p (e.g., 10 mM) to be used as a negative control.

-

Prepare the malachite green detection reagent according to the manufacturer's instructions.

-

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer.

-

Add the purified GTPase enzyme to the desired final concentration.

-

To initiate the reaction, add GTP to a final concentration of 100-500 μM. For the negative control wells, add Gpp(NH)p instead of GTP.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the liberated Pi to produce a colored product.

-

Measurement: After a short incubation period for color development, measure the absorbance at ~620 nm using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of phosphate. Convert the absorbance readings from the experimental wells to the amount of Pi produced. Plot the amount of Pi produced over time to determine the initial rate of the GTPase reaction.

| Parameter | Gpp(NH)p | GTPγS |

| Mechanism of Non-hydrolysis | Imido substitution of the β-γ bridging oxygen | Thio-substitution of a non-bridging γ-phosphate oxygen |

| Structural Mimicry of GTP | Generally considered a closer structural mimic | Can induce slightly different conformations in some G-proteins |

| Rate of Hydrolysis | Extremely slow to non-hydrolyzable | Very slowly hydrolyzed |

| Binding Affinity | Typically high, similar to GTP | Often has a higher affinity than GTP, leading to near-irreversible binding |

| Common Applications | Structural biology, GPCR binding assays, functional studies | [³⁵S]GTPγS binding assays for G-protein activation, functional studies |

Table 1: Comparison of Gpp(NH)p and GTPγS

Important Experimental Considerations

-

Purity and Storage: Use highly purified Gpp(NH)p to avoid contamination with GTP or GDP, which can interfere with experiments. Gpp(NH)p solutions should be stored at -20°C or -80°C. For stability, ensure the pH of the solution does not drop below 7.0.

-

Magnesium Concentration: The binding of guanine nucleotides to G-proteins is dependent on the presence of Mg²⁺ ions. The optimal concentration should be determined empirically for each system.

-

Cell Permeability: Gpp(NH)p is generally considered to be cell-impermeable due to its charged nature.[8] Therefore, its use in intact cells is limited, and it is most commonly used with purified proteins or cell membrane preparations. For intracellular delivery, techniques such as microinjection may be required.

Part 4: Conclusion

Gpp(NH)p is more than just a reagent; it is a molecular key that unlocks our ability to study the transient and dynamic processes of G-protein signaling. By understanding its chemical nature and the causal principles behind its application, researchers can design more robust and insightful experiments. From elucidating the fundamental mechanisms of signal transduction to facilitating the discovery of novel therapeutics, the inert mimicry of Gpp(NH)p will continue to be a cornerstone of research in cellular communication.

References

- (Reference to a general biochemistry textbook or a review on G-proteins)

- (Reference to a paper on Gpp(NH)

- (Reference to a paper using Gpp(NH)p in a GTPase assay)

- (Reference to a paper using Gpp(NH)p in a GPCR binding assay)

- (Reference to a structural biology paper using Gpp(NH)p)

-

Vaia. (n.d.). Problem 13 Nonhydrolyzable GTP Analogs Many... Retrieved from [Link]

-

Biology Stack Exchange. (2012, August 20). Why is GTP gamma S non hydrolyzable? Retrieved from [Link]

- (Reference to a methods paper on protein purific

- (Reference to a review on GPCR signaling)

- (Reference to a paper discussing the cell permeability of nucleotides)

- (Reference to a guide on handling and storage of biochemicals)

-

ResearchGate. (2024, July 16). Can GppNHp enter whole cells? Retrieved from [Link]

- (Reference to a paper comparing Gpp(NH)p and GTPγS)

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- (Reference to a paper on cryo-EM sample prepar

- (Reference to a paper on X-ray crystallography of G-proteins)

-

PubChem. (n.d.). Guanosine 5'-(Beta,Gamma-Imido)Triphosphate. Retrieved from [Link]

- (Reference to a review on GTPγS binding assays)

-

ResearchGate. (n.d.). GPCR activation and downstream signaling can be monitored at various... Retrieved from [Link]

- (Reference to a paper on G-protein conform

- (Reference to a protocol for fluorescence-based GTPase assays)

- (Reference to a general resource on GTP)

- (Reference to a specific GTPase assay kit manual)

- (Reference to a review on GPCR signaling dynamics)

- (Reference to a paper on the biosynthesis of GTP)

- (Reference to a recent review on cryo-EM sample prepar

- (Reference to a methods paper on filtr

- (Reference to a protocol for satur

- (Reference to a guide on radioligand binding assays)

-

Creative Biostructure. (2025, February 20). Single Particle Cryo-EM Sample Preparation Guide. Retrieved from [Link]

- (Reference to a paper discussing G-protein dynamics)

- (Reference to a paper on optimizing cryo-EM samples)

- (Reference to a review comparing different GPCR classes)

-

Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

- (Reference to a review on GPCR biosensors)

- (Reference to a review on [³⁵S]GTPγS binding assays)

- (Reference to a review on GPCR-G protein interactions)

- (Reference to good storage practices for pharmaceuticals)

- (Reference to a guide on handling and storage of medicines)

- (Reference to a paper on P-glycoprotein and cell permeability)

- (Reference to a paper on ABC transporters)

- (Reference to a guide on good pharmaceutical storage and distribution practices)

- (Reference to a document on good pharmacy practice)

- (Reference to a review on GPCRs in metabolism)

- (Reference to a paper on P-glycoprotein and oxid

- (Reference to a paper on P-glycoprotein in drug transport)

- (Reference to a review on insect GPCRs)

- (Reference to a guide on good storage and distribution practices)

Sources

- 1. Guanosine 5'-(Beta,Gamma-Imido)Triphosphate | C10H17N6O13P3 | CID 135403657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ≥85% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. vaia.com [vaia.com]

- 4. biology.stackexchange.com [biology.stackexchange.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Guanylyl Imidodiphosphate (GMP-PNP) Trisodium Salt: A Technical Guide to Properties and Applications

Topic: Guanylyl Imidodiphosphate Trisodium Salt: Molecular Weight, Properties, and Experimental Applications Content Type: Technical Guide / Whitepaper

Executive Technical Summary

Guanylyl imidodiphosphate (Gpp(NH)p or GMP-PNP) is a non-hydrolyzable analog of Guanosine-5'-triphosphate (GTP).[1] By replacing the oxygen bridge between the

For researchers, GMP-PNP is the "molecular pause button" for G-protein signaling and cytoskeletal dynamics. It locks GTP-binding proteins in their active conformation, allowing for the isolation of transient signaling states, the crystallization of active-state protein complexes, and the kinetic dissection of nucleotide exchange versus hydrolysis.

Quick Reference Data

| Property | Value / Description |

| Compound Name | Guanosine 5'-[ |

| Common Abbreviations | GMP-PNP, Gpp(NH)p, GppNHp |

| CAS Number | 148892-91-5 (Trisodium salt) |

| Molecular Formula | |

| Molecular Weight | 588.14 g/mol (Anhydrous Trisodium) Note: Free acid MW is ~522.2 g/mol .[2] |

| Solubility | Water (≥ 50 mg/mL); Insoluble in ethanol. |

| Absorbance | |

| Storage | -20°C or -80°C; Desiccated. Acid Labile. |

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Molecular Weight Precision

Confusion regarding the molecular weight of GMP-PNP often arises from the salt form and hydration state.

-

Free Acid (

): ~522.2 g/mol . -

Trisodium Salt (

): 588.14 g/mol .ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Commercial Preparations: Most vendors supply the trisodium salt as a hydrate (

). You must check the specific lot's Certificate of Analysis (CoA) for the exact water content to calculate molarity accurately.

Structural Mechanism of Resistance

The biological utility of GMP-PNP stems from the P-N-P imido bridge . In natural GTP, a P-O-P phosphoanhydride bond connects the

The P-N-P bond mimics the geometry and charge distribution of the P-O-P bond sufficiently to allow binding to the GTPase active site. However, the bond is chemically resistant to the specific catalytic mechanism employed by GTPases (nucleophilic attack assisted by a glutamine residue), effectively "freezing" the protein in the GTP-bound state [1].

Mechanistic Utility: The GTPase Trap

G-proteins function as binary switches.[4] They are "OFF" when GDP-bound and "ON" when GTP-bound.[5] The transition to "OFF" is driven by intrinsic or GAP-mediated hydrolysis.[4]

Pathway Diagram: The GMP-PNP Arrest

The following diagram illustrates the standard GTPase cycle and the specific blockade point introduced by GMP-PNP.

Caption: The GTPase Cycle. GMP-PNP competes with GTP during the exchange phase. Once bound, it creates a 'Trapped State' resistant to hydrolysis, permanently activating the effector pathway.

Experimental Applications & Protocols

Application A: G-Protein Activation Assay

This protocol is used to verify if a specific G-protein (e.g., Ras, Rho, G

Reagents:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl

, 1 mM DTT.-

Note: Mg

is critical for nucleotide coordination.

-

-

GMP-PNP Stock: 10 mM in water (See Section 5 for storage).

-

MANT-GMP-PNP (Optional): A fluorescent analog for real-time kinetic monitoring.

Protocol:

-

Preparation: Dilute purified G-protein to 1 µM in Assay Buffer.

-

EDTA Treatment (Nucleotide Stripping): Add EDTA to 10 mM (equimolar to Mg

) to strip endogenous GDP. Incubate 5 min on ice.-

Why: High Mg

locks GDP in place. Chelation loosens the binding pocket.

-

-

Loading: Add GMP-PNP to a final concentration of 10–100 µM (10x–100x excess).

-

Locking: Add excess MgCl

(20 mM final) to lock the nucleotide into the binding pocket. -

Validation: Perform a "pull-down" assay using an effector domain (e.g., Raf-RBD for Ras) that only binds the active conformation. The GMP-PNP loaded protein should bind with high affinity [2].

Application B: Cytoskeletal Dynamics (Microtubules)

GMP-PNP is used to study microtubule (MT) dynamics. Unlike Taxol, which stabilizes MTs by binding to the polymer lattice, GMP-PNP promotes the formation of a "GTP-cap" structural mimic.

-

Kinesin Assays: GMP-PNP is frequently used to induce a "strong-binding" state between Kinesin motors and microtubules, often referred to as a rigor-like state, although AMP-PNP is the primary ATP analog for the motor domain itself.

-

Tubulin Polymerization: GMP-PNP induces tubulin polymerization into microtubules that are resistant to depolymerization, even at cold temperatures or in the presence of Ca

.

Critical Handling: Stability & Storage

GMP-PNP is significantly more expensive than GTP and chemically sensitive. Mishandling leads to hydrolysis of the imido bridge, rendering the compound useless (reverting it to GMP).

The pH Danger Zone

CRITICAL: The P-N-P bond is acid-labile .

-

Never expose GMP-PNP to pH < 6.0.

-

At pH 3.5, the half-life is less than 5 minutes.

-

Best Practice: Always prepare stock solutions in a buffered system (e.g., 10 mM Tris pH 8.0) rather than unbuffered water, which can become acidic upon absorbing atmospheric CO

.

Stock Solution Preparation Protocol

-

Weigh the powder (accounting for the specific hydration on the label).

-

Dissolve in 10 mM Tris-HCl, pH 8.0 to a concentration of 10 mM or 100 mM.

-

Do not use PBS; phosphate can inhibit some enzymatic assays.

-

-

Verify concentration using UV absorbance at 252 nm (

). -

Aliquot immediately into single-use volumes (e.g., 10–50 µL).

-

Flash freeze in liquid nitrogen.

-

Store at -80°C . Avoid repeated freeze-thaw cycles (maximum 2 cycles).

Workflow Visualization: Western Blot Validation

This workflow describes how to validate that GMP-PNP has successfully activated a G-protein using an immunoprecipitation (IP) strategy.

Caption: Validation of G-protein activation. GMP-PNP loaded proteins bind specifically to effector beads (e.g., Rhotekin-RBD for RhoA), allowing isolation and detection via Western Blot.

References

-

Yount, R. G., et al. (1971). "Guanylyl imidodiphosphate, a potent inhibitor of guanylyl cyclase." Biochemistry, 10(12), 2484–2489.

-

Coleman, D. E., et al. (1994). "Structures of active conformations of Gi alpha 1 and the mechanism of GTP hydrolysis." Science, 265(5177), 1405–1412.

-

Miller, J. D., & Walter, P. (1993).[2] "A GTPase cycle in initiation of protein translocation across the endoplasmic reticulum membrane." Nature, 366, 304–308.

-

Sigma-Aldrich Product Datasheet. "Guanosine 5′-[β,γ-imido]triphosphate trisodium salt hydrate."[2]

Sources

- 1. Guanylyl Imidodiphosphate | TargetMol [targetmol.com]

- 2. 5'-Guanylyl imidodiphosphate - Wikipedia [en.wikipedia.org]

- 3. Mant-GppNHp, β,γ non-hydrolyzable Guanosine Nucleotides - Jena Bioscience [jenabioscience.com]

- 4. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Mechanochemical Trapping: The Role of GMP-PNP in Elucidating Dynamin Dynamics and Motor Protein Regulation

Executive Summary

Understanding the transient mechanochemical states of cellular machines requires molecular probes capable of "freezing" highly dynamic processes. GMP-PNP (5'-Guanylyl imidodiphosphate) , a non-hydrolyzable analog of guanosine triphosphate (GTP), serves as one of the most powerful tools in structural biology and biochemistry for this purpose. By substituting the oxygen atom between the

As a Senior Application Scientist, I have structured this technical guide to dissect how GMP-PNP is utilized to map the mechanochemical cycle of dynamin —the master regulator of membrane fission—and how it indirectly elucidates the regulatory networks of motor proteins (kinesin and dynein) through their GTPase cargo adaptors.

Dynamin: The Mechanochemical "Motor" of Membrane Fission

Dynamin is a 100 kDa mechanochemical GTPase essential for clathrin-mediated endocytosis[1]. Historically, dynamin was investigated as a potential microtubule-based motor protein due to its ability to bind microtubules and its robust nucleotide hydrolysis rates[2]. However, it is now definitively characterized as a membrane-remodeling machine.

During endocytosis, dynamin and its binding partner amphiphysin assemble into a helical scaffold around the neck of nascent vesicles[1]. The catalytic mechanism relies on the GTPase domain, which binds GMP-PNP via five highly conserved motifs (G1-G5)[3].

When introduced GMP-PNP to dynamin-amphiphysin complexes in vitro, the helical polymer underwent a massive conformational shift, resulting in radial constriction[1]. However, because GMP-PNP cannot be hydrolyzed, the complex is trapped in this constricted state. Actual membrane fission requires the energy release and subsequent disassembly driven by complete GTP hydrolysis[1]. This trapping definitively proves that constriction and fission are distinct, separable steps in the mechanochemical cycle.

Dynamin mechanochemical cycle highlighting the GMP-PNP trapped constricted state.

Motor Proteins and GTPase Switches: The Indirect GMP-PNP Connection

While conventional motor proteins (kinesin, dynein, myosin) are ATPases and do not bind GMP-PNP directly, their function is inextricably linked to GTPase biology in two critical ways:

Structural Homology of the Catalytic Core

Crystallographic comparisons reveal that the ATPase core of kinesin and myosin shares a striking evolutionary and structural homology with the GTPase core of dynamin and small G-proteins[4]. Both classes of mechanochemical enzymes utilize a highly conserved P-loop and Switch I / Switch II regions[4]. The conformational changes induced by nucleotide binding (trapped by GMP-PNP in GTPases or AMP-PNP in ATPases) drive a relay helix that amplifies small active-site changes into large-scale mechanical force[5].

Cargo Recruitment via Rab GTPases

Motor proteins do not bind cargo blindly; they are recruited by adaptor complexes that recognize specific membrane-bound GTPases. For example, cytoplasmic dynein-1 is linked to early endosomes via the FTS–Hook–FHIP (FHF) complex[6]. As demonstrated by, this linkage is strictly dependent on the activation state of Rab5[6]. By loading Rab5 with GMP-PNP, researchers can trap the GTPase in its active conformation, enabling the stable, high-affinity pull-down of the FHIP1B adaptor and the entire dynein motor complex[6].

Motor protein cargo recruitment trapped by GMP-PNP via Rab GTPase adaptors.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Below are the field-proven methodologies for utilizing GMP-PNP in these systems.

Protocol 1: In Vitro Dynamin-Mediated Lipid Tubule Constriction Assay

Objective: Visualize the structural intermediates of membrane fission by isolating the constriction step from the fission step.

-

Preparation of Lipid Nanotubes: Extrude liposomes containing PI(4,5)P2 through a 200 nm polycarbonate membrane. Causality: PI(4,5)P2 mimics the high membrane curvature of the clathrin-coated pit neck, which is required for the Pleckstrin Homology (PH) domain of dynamin to bind effectively.

-

Protein Assembly: Co-incubate purified human dynamin-1 and amphiphysin with the lipid nanotubes for 30 minutes at room temperature. Causality: Amphiphysin controls the size of the clusters and enhances the biogenesis of endocytic vesicles[1].

-

Nucleotide Addition (The Trapping Step): Add 1 mM GMP-PNP and 1 mM MgCl2. Causality: Mg2+ coordinates the nucleotide in the active site. Because the imido linkage prevents the nucleophilic attack by water, dynamin undergoes the powerstroke associated with GTP binding but cannot release Pi, trapping the complex in a constricted state[1].

-

EM Visualization: Stain the samples with 2% uranyl acetate and visualize via transmission electron microscopy (TEM).

-

System Validation (Controls):

Protocol 2: Rab5-GMP-PNP Pull-Down of Dynein Cargo Adaptors

Objective: Isolate the specific cargo adaptors (FHIP1B) that link dynein to early endosomes.

-

Nucleotide Exchange: Incubate 15 μM 6xHis-SNAP-Rab5B in a buffer containing 10 mM EDTA for 30 minutes. Causality: EDTA chelates Mg2+, which is essential for nucleotide coordination, thereby triggering the release of endogenous GDP[6].

-

GMP-PNP Loading: Add a 25-fold molar excess of GMP-PNP alongside 15 mM MgCl2, and incubate overnight at 4°C[6]. Causality: The massive molar excess combined with the reintroduction of Mg2+ locks the non-hydrolyzable analog into the Rab5 binding pocket, shifting it entirely to the active conformation[6].

-

Immobilization & Pull-Down: Bind the GMP-PNP-Rab5 to Ni-NTA resin. Incubate with clarified cell lysate expressing the FTS-Hook-FHIP complex. Causality: Only the GMP-PNP trapped active conformation exposes the binding interface for the FHIP1B adaptor of the dynein motor complex[6].

-

Elution: Elute the complex using 300 mM imidazole and analyze via Western Blotting.

Quantitative Data Presentation

The following table summarizes the critical quantitative parameters established in the literature for these mechanochemical systems, providing a benchmark for assay validation.

| Parameter | System / Protein | Value / Observation | Reference Context |

| Helical Pitch (No Nucleotide) | Dynamin-Amphiphysin | 20.0 ± 0.5 nm | Baseline assembled state prior to powerstroke[1]. |

| Helical Pitch (GDP + Vanadate) | Dynamin-Amphiphysin | 15.0 ± 0.3 nm | Transition-state constriction mimicking GMP-PNP[1]. |

| GMP-PNP Binding Stoichiometry | Dynamin | ~0.9 pmol/pmol | Saturation of GTPase domains required for trapping[2]. |

| Nucleotide Excess for Trapping | Rab5 (Dynein Adaptor) | 25-fold molar excess | Ensures complete active-state loading for pull-downs[6]. |

| Hydrolysis Stimulation | Kinesin (Microtubule-bound) | >10-fold increase | Allosteric activation by track binding (comparative ATPase)[7]. |

References

-

Takeda, T., Kozai, T., Yang, H., Ishikuro, D., Seyama, K., Kumagai, Y., Abe, T., Yamada, H., Uchihashi, T., Ando, T., & Takei, K. (2018). Dynamic clustering of dynamin-amphiphysin helices regulates membrane constriction and fission coupled with GTP hydrolysis. eLife. URL: [Link]

-

Wenger, J., Klinglmayr, E., Eibl, C., Hessenberger, M., & Goettig, P. (2013). Functional Mapping of Human Dynamin-1-Like GTPase Domain Based on X-ray Structure Analyses. PLOS One. URL:[Link]

-